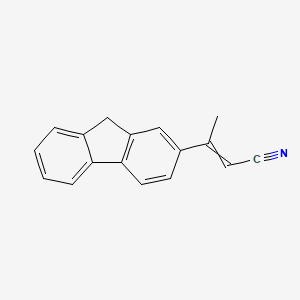

3-(9H-Fluoren-2-YL)but-2-enenitrile

Beschreibung

3-(9H-Fluoren-2-YL)but-2-enenitrile is an α,β-unsaturated nitrile derivative featuring a fluorene moiety at the 2-position. The fluorene group provides rigidity and planar aromaticity, while the conjugated enenitrile system (C=C–C≡N) enhances electron-withdrawing properties, making the compound suitable for applications in optoelectronics and as a fluorophore.

Eigenschaften

CAS-Nummer |

919301-80-7 |

|---|---|

Molekularformel |

C17H13N |

Molekulargewicht |

231.29 g/mol |

IUPAC-Name |

3-(9H-fluoren-2-yl)but-2-enenitrile |

InChI |

InChI=1S/C17H13N/c1-12(8-9-18)13-6-7-17-15(10-13)11-14-4-2-3-5-16(14)17/h2-8,10H,11H2,1H3 |

InChI-Schlüssel |

KODCDUUNZGEIGZ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=CC#N)C1=CC2=C(C=C1)C3=CC=CC=C3C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(9H-Fluoren-2-YL)but-2-enenitrile typically involves the reaction of fluorenyl derivatives with appropriate nitrile precursors. One common method involves the use of fluorenyl bromide and acrylonitrile in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of 3-(9H-Fluoren-2-YL)but-2-enenitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions: 3-(9H-Fluoren-2-YL)but-2-enenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form fluorenone derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The fluorenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Electrophiles like bromine or nitronium ions in the presence of Lewis acids.

Major Products Formed:

Oxidation: Fluorenone derivatives.

Reduction: Primary amines.

Substitution: Halogenated or nitrated fluorenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: 3-(9H-Fluoren-2-YL)but-2-enenitrile is used as a building block in organic synthesis

Biology: In biological research, this compound can be used as a fluorescent probe due to its fluorenyl group, which exhibits strong fluorescence properties. It is also studied for its potential interactions with biological macromolecules.

Medicine: Research is ongoing to explore the potential medicinal applications of 3-(9H-Fluoren-2-YL)but-2-enenitrile. Its derivatives may exhibit pharmacological activities, making it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its stability and reactivity make it suitable for various manufacturing processes.

Wirkmechanismus

The mechanism of action of 3-(9H-Fluoren-2-YL)but-2-enenitrile involves its interaction with molecular targets through its functional groups. The fluorenyl group can engage in π-π stacking interactions, while the nitrile group can form hydrogen bonds or coordinate with metal ions. These interactions influence the compound’s reactivity and its ability to modulate biological pathways.

Vergleich Mit ähnlichen Verbindungen

The following analysis compares 3-(9H-Fluoren-2-YL)but-2-enenitrile with structurally analogous fluorenyl nitriles and α,β-unsaturated nitriles, focusing on synthesis, photophysical properties, and structural impacts.

Structural Analogues

a. (E)-2-(3-([1,1'-Biphenyl]-X-yl)-1-(9H-fluoren-2-yl)allylidene)malononitriles (BAM Series)

- Structure: These D-π-π-A prototype compounds feature a fluorenyl donor (D), a malononitrile acceptor (A), and a biphenyl π-bridge. The biphenyl group’s position (ortho, meta, para) significantly affects molecular geometry and packing .

- Key Differences :

- Substituent Position : In 2-BAM (ortho-biphenyl), molecules form 1D H-aggregates, while 3-BAM (meta) and 4-BAM (para) adopt 3D J-aggregates due to altered π-π interactions .

- Emission Behavior : 2-BAM emits at 493 nm (solid), whereas 4-BAM shows red-shifted emission (543–633 nm) due to enhanced intramolecular charge transfer (ICT) .

b. Nicotinonitrile Derivatives (e.g., 2-(9H-Fluoren-2-yl)-4-phenyl-6-(pyren-1-yl)nicotinonitrile)

- Structure: These incorporate pyrene/fluorene moieties and a cyano-substituted pyridine core. The push-pull system between electron-rich fluorene and electron-deficient nitrile enhances optical properties .

- Key Differences :

- Absorption/Emission : λmax ranges from 311–447 nm (absorption) and 421–633 nm (emission) in CH₂Cl₂, attributed to extended conjugation .

- Synthetic Route : Synthesized via a one-pot four-component reaction involving 3-(9H-fluoren-2-yl)-3-oxopropanenitrile, contrasting with the Claisen-Schmidt condensation used for chalcone-like derivatives .

c. Chalcone Derivatives (e.g., 3-(5-Chlorofuran-2-yl)-1-(9H-fluoren-2-yl)prop-2-en-1-one)

- Structure : Features a fluorenyl group and an α,β-unsaturated ketone instead of a nitrile.

- Key Differences :

Photophysical and Structural Data Comparison

*Note: Data for 3-(9H-Fluoren-2-YL)but-2-enenitrile are inferred from analogues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.